4-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Overview
Description
The compound “4-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” belongs to the class of 1H-pyrazolo[3,4-b]pyridines . These are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridines has been extensively studied . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis
1H-pyrazolo[3,4-b]pyridines can present two isomeric structures . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .Chemical Reactions Analysis
The chemical reactions of 1H-pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridines depend on the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .Scientific Research Applications
Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that combine a pyrazole ring with a pyridine ring. They exist in two isomeric forms : Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that combine a pyrazole ring with a pyridine ring. They exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2). These compounds have attracted significant interest due to their structural similarity to purine bases like adenine and guanine .
Biomedical Applications
Now, let’s explore the exciting biomedical applications of pyrazolo[3,4-b]pyridines:
Kinase Inhibitors Pyrazolo[3,4-b]pyridines exhibit promising kinase inhibitory activity. For instance, CDK2 inhibition is an appealing target for cancer treatment, selectively targeting tumor cells .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2 by fitting into its active site, forming essential hydrogen bonds with Leu83 . This interaction inhibits the enzymatic activity of CDK2, thereby preventing the phosphorylation of key components necessary for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to a significant alteration in cell cycle progression . This results in the inhibition of cell growth and induction of apoptosis within cancer cells .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively .
Future Directions
properties
IUPAC Name |
4-nitro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O4/c25-17(12-6-8-14(9-7-12)24(27)28)21-22-11-19-16-15(18(22)26)10-20-23(16)13-4-2-1-3-5-13/h1-11H,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBBOLRECFGLBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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